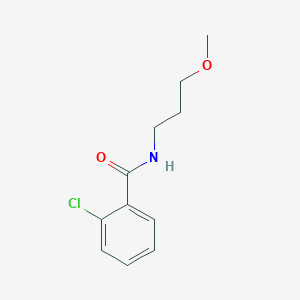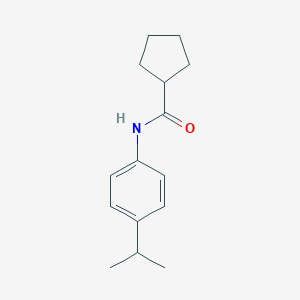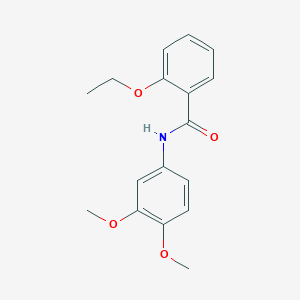
2-chloro-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methoxypropyl)benzamide, also known as CMMPB, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been investigated for its effects on the central nervous system.
作用機序
The exact mechanism of action of 2-chloro-N-(3-methoxypropyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-(3-methoxypropyl)benzamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(3-methoxypropyl)benzamide in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors, which allows for more targeted studies. However, one limitation is that its effects may vary depending on the animal model used, which may limit its translational potential.
将来の方向性
There are several future directions for research on 2-chloro-N-(3-methoxypropyl)benzamide. One possible direction is to investigate its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Additionally, more translational studies are needed to determine its potential as a therapeutic agent in humans.
合成法
The synthesis of 2-chloro-N-(3-methoxypropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
2-chloro-N-(3-methoxypropyl)benzamide has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-chloro-N-(3-methoxypropyl)benzamide has shown promising results in improving cognitive function and reducing motor deficits.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChIキー |
VZIDWXFEEUFPQI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)





![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)



